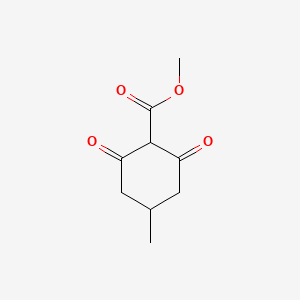
Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O4 It is a cyclic ketone derivative, characterized by its unique structure which includes a cyclohexane ring substituted with two oxo groups and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization and esterification steps . Another approach includes the use of ethyl acetoacetate and methylene iodide in the presence of sodium methoxide, followed by cyclization and methylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structural features allow it to interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Similar in structure but with a five-membered ring.
Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate: An ethyl ester derivative with similar chemical properties.
Methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate: A structurally related compound with additional methyl groups.
Uniqueness: Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity
Biological Activity
Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, anti-inflammatory effects, and other pharmacological applications, supported by relevant data and case studies.
- Chemical Formula : C10H14O4
- Molecular Weight : 198.22 g/mol
- CAS Number : 54334-96-2
The compound features a cyclohexane ring with two carbonyl groups and a methoxy group, which are believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 | |
| Bacillus cereus | 14 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy. The synthesized compounds were tested against a panel of pathogens, revealing that modifications to the structure enhanced antibacterial activity. The study concluded that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting the importance of structural optimization in drug design.
Phytochemical Analysis
Another study investigated the phytochemical properties of plants containing similar dioxocyclohexane derivatives. The analysis revealed that compounds with structural similarities to this compound displayed significant antimicrobial and anti-inflammatory activities, suggesting a broader application in herbal medicine.
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
KKERQIMMGISSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















